molecular formula C15H20O3 B12652194 4-Allyl-2-methoxyphenyl 2-methylbutyrate CAS No. 84731-73-7

4-Allyl-2-methoxyphenyl 2-methylbutyrate

Cat. No.: B12652194
CAS No.: 84731-73-7
M. Wt: 248.32 g/mol
InChI Key: SGAQPQHTGWRULN-UHFFFAOYSA-N
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Description

4-Allyl-2-methoxyphenyl 2-methylbutyrate is an organic compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . It is known for its unique chemical structure, which includes an allyl group, a methoxy group, and a phenyl ester. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-Allyl-2-methoxyphenyl 2-methylbutyrate typically involves the esterification of 2-methylbutanoic acid with 4-allyl-2-methoxyphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of more efficient catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

4-Allyl-2-methoxyphenyl 2-methylbutyrate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde, depending on the oxidizing agent used.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like LiAlH4 for reduction, and nucleophiles like sodium iodide (NaI) for substitution .

Scientific Research Applications

4-Allyl-2-methoxyphenyl 2-methylbutyrate has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 4-Allyl-2-methoxyphenyl 2-methylbutyrate involves its interaction with various molecular targets and pathways. The allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The methoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

4-Allyl-2-methoxyphenyl 2-methylbutyrate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

84731-73-7

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) 2-methylbutanoate

InChI

InChI=1S/C15H20O3/c1-5-7-12-8-9-13(14(10-12)17-4)18-15(16)11(3)6-2/h5,8-11H,1,6-7H2,2-4H3

InChI Key

SGAQPQHTGWRULN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)OC1=C(C=C(C=C1)CC=C)OC

Origin of Product

United States

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